5-Pyrimidinecarboxylic acid, 2-chloro-4-[(3-ethoxy-3-oxopropyl)methylamino]-, ethyl ester
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Overview
Description
5-Pyrimidinecarboxylic acid, 2-chloro-4-[(3-ethoxy-3-oxopropyl)methylamino]-, ethyl ester is a complex organic compound with the molecular formula C14H20ClN3O4. This compound is known for its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylic acid, 2-chloro-4-[(3-ethoxy-3-oxopropyl)methylamino]-, ethyl ester typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarboxylic acid, 2-chloro-4-[(3-ethoxy-3-oxopropyl)methylamino]-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
5-Pyrimidinecarboxylic acid, 2-chloro-4-[(3-ethoxy-3-oxopropyl)methylamino]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxylic acid, 2-chloro-4-[(3-ethoxy-3-oxopropyl)methylamino]-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Similar in structure but with different substituents, leading to different chemical properties and applications.
Ethyl 2-chloro-4-(n-ethoxycabonylethyl-n-ethylamino) pyrimidine-5-carboxylate: Another derivative with similar core structure but different functional groups.
Properties
CAS No. |
51940-47-7 |
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Molecular Formula |
C13H18ClN3O4 |
Molecular Weight |
315.75 g/mol |
IUPAC Name |
ethyl 2-chloro-4-[(3-ethoxy-3-oxopropyl)-methylamino]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H18ClN3O4/c1-4-20-10(18)6-7-17(3)11-9(12(19)21-5-2)8-15-13(14)16-11/h8H,4-7H2,1-3H3 |
InChI Key |
RDKIIHWESKZXMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C)C1=NC(=NC=C1C(=O)OCC)Cl |
Origin of Product |
United States |
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